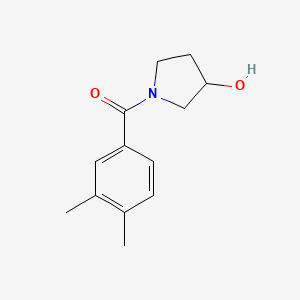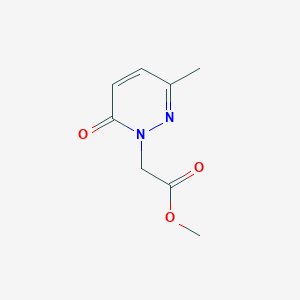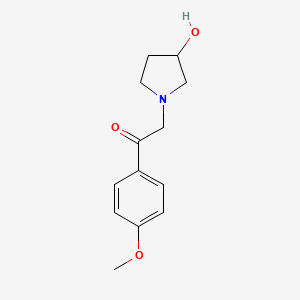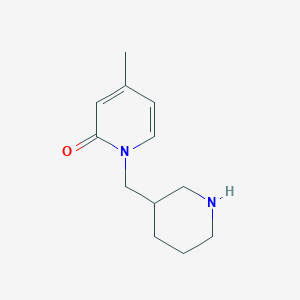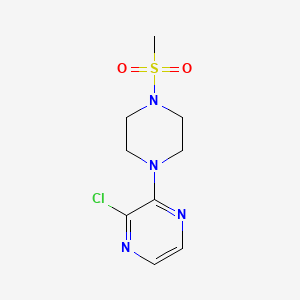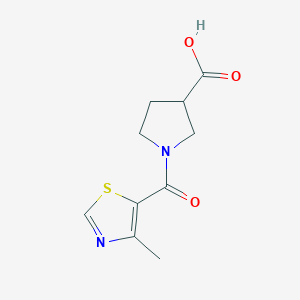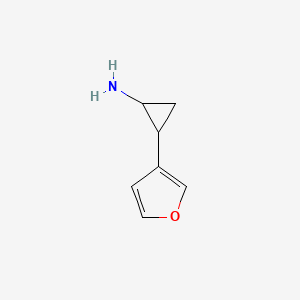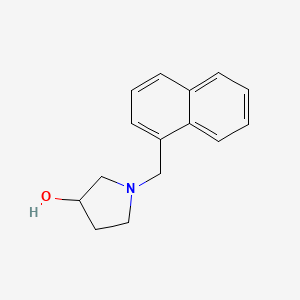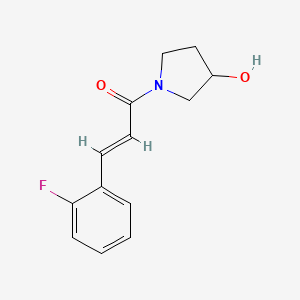![molecular formula C11H20N2O3 B1468691 1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1341622-50-1](/img/structure/B1468691.png)
1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives involves asymmetric Michael addition reactions of carboxylate-substituted enones . Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .Scientific Research Applications
Pyrrolidine Derivatives in Antibacterial Research
Pyrrolidine derivatives have been synthesized and evaluated for their antibacterial properties. For instance, pyrrolopyridine analogs, resembling the structural motif of 1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, have shown some antibacterial activity in vitro, indicating the potential use of such compounds in developing new antibacterial agents (Toja et al., 1986).
Synthesis of Novel Carbapenem Antibiotics
Compounds with the pyrrolidine core have been explored in the synthesis of novel carbapenem antibiotics, demonstrating potent activity against a broad range of bacteria, including resistant strains (Iso et al., 1996). This suggests that derivatives of pyrrolidine-3-carboxylic acid could be valuable scaffolds in antibiotic research.
Anti-Inflammatory Agents
Research into the synthesis of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides, which share structural similarities with this compound, has revealed potential anti-inflammatory properties (Gangapuram & Redda, 2006). This indicates the potential application of such compounds in the development of new anti-inflammatory drugs.
Synthesis of Chelating Agents
The synthesis of chelidamic acid derivatives, including 4-halogenated 6-diethylcarbamoylpyridine-2-carboxylic acids, illustrates the use of pyrrolidine derivatives in the creation of chelating agents for metal ion coordination, which could have applications in catalysis, material science, and medicine (Chauvin et al., 2001).
Organic Synthesis and Functionalization
Pyrrolidine and similar cyclic amines have been utilized in redox-annulations with α,β-unsaturated carbonyl compounds, demonstrating the versatility of these structures in organic synthesis, particularly in the functionalization of cyclic amines and the synthesis of complex organic molecules (Kang et al., 2015).
Mechanism of Action
The mechanism of action of pyrrolidine derivatives is often related to their ability to interact with various biological targets. For example, all 3-chloro-1-aryl pyrrolidine-2,5-diones, except compound 71e, were able to inhibit hCA I (Ki in the range of 23.27–36.83 nM) and hCA II (Ki in the range of 10.64 and 23.34 nM) with higher or comparable activity than the reference hCA inhibitor acetazolamide (AZA) (hCA I: Ki = 34.70 nM; hCA II: Ki = 31.93 nM) .
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine derivatives, including 1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, are likely to continue to be important in the development of new drug candidates .
properties
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-13(4-2)10(14)8-12-6-5-9(7-12)11(15)16/h9H,3-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAYBDKMGURMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-hydroxypyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468610.png)
